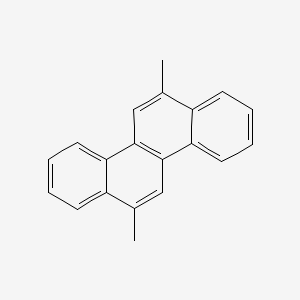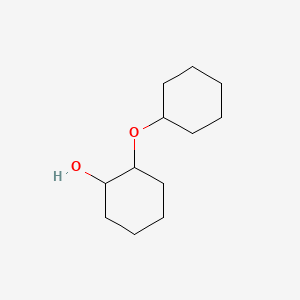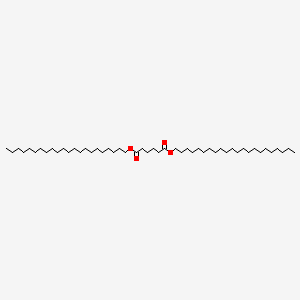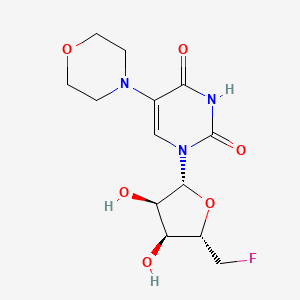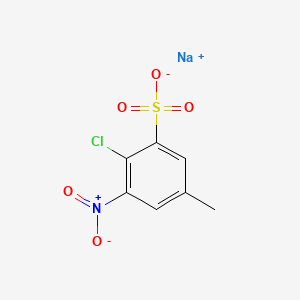
Sodium 4-chloro-5-nitrotoluene-3-sulphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium 4-chloro-5-nitrotoluene-3-sulphonate is an organic compound with the molecular formula C7H5ClNNaO5S. It is a derivative of toluene, where the methyl group is substituted with a sulfonate group, and the benzene ring is further substituted with chlorine and nitro groups. This compound is known for its applications in various chemical processes and industries.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 4-chloro-5-nitrotoluene-3-sulphonate typically involves multiple steps:
Nitration: Toluene is nitrated to form nitrotoluene using a mixture of concentrated nitric acid and sulfuric acid.
Chlorination: The nitrotoluene is then chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride.
Sulfonation: The chloronitrotoluene undergoes sulfonation with sulfur trioxide or oleum to introduce the sulfonate group.
Neutralization: The resulting sulfonic acid is neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
Sodium 4-chloro-5-nitrotoluene-3-sulphonate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles like hydroxide ions, amines, or thiols.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products Formed
Reduction: 4-amino-5-chlorotoluene-3-sulphonate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 4-chloro-5-nitrobenzoic acid-3-sulphonate.
科学研究应用
Sodium 4-chloro-5-nitrotoluene-3-sulphonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and as a reagent in various industrial processes.
作用机制
The mechanism of action of Sodium 4-chloro-5-nitrotoluene-3-sulphonate depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor for certain enzymes, interacting with the active site and affecting the enzyme’s activity. In chemical reactions, its reactivity is influenced by the electron-withdrawing effects of the nitro and sulfonate groups, which make the benzene ring more susceptible to nucleophilic attack.
相似化合物的比较
Sodium 4-chloro-5-nitrotoluene-3-sulphonate can be compared with other similar compounds such as:
Sodium 4-chloro-3-nitrotoluene-5-sulphonate: Similar structure but different positions of the substituents.
Sodium 4-nitrotoluene-3-sulphonate: Lacks the chlorine substituent.
Sodium 4-chloro-5-nitrobenzoate: Contains a carboxylate group instead of a sulfonate group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.
属性
CAS 编号 |
71501-32-1 |
|---|---|
分子式 |
C7H5ClNNaO5S |
分子量 |
273.63 g/mol |
IUPAC 名称 |
sodium;2-chloro-5-methyl-3-nitrobenzenesulfonate |
InChI |
InChI=1S/C7H6ClNO5S.Na/c1-4-2-5(9(10)11)7(8)6(3-4)15(12,13)14;/h2-3H,1H3,(H,12,13,14);/q;+1/p-1 |
InChI 键 |
GQZBJDARSGYLNM-UHFFFAOYSA-M |
规范 SMILES |
CC1=CC(=C(C(=C1)S(=O)(=O)[O-])Cl)[N+](=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


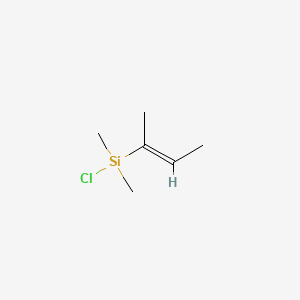
![methyl (3S)-3-[(1S)-2-oxocyclopentyl]heptanoate](/img/structure/B12656807.png)


